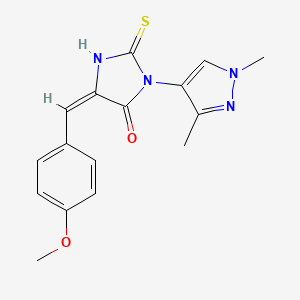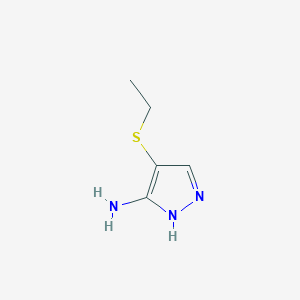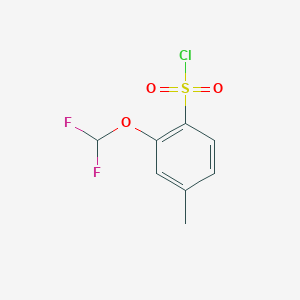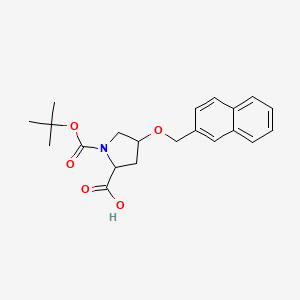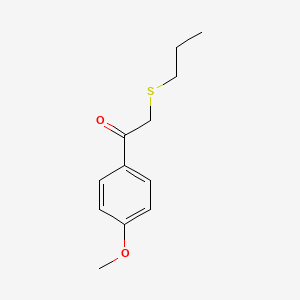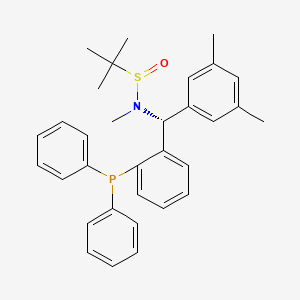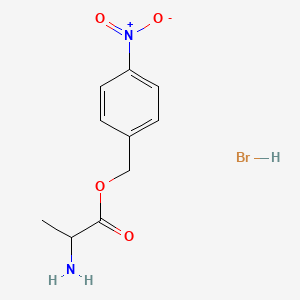![molecular formula C9H13NOS B13648393 Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone is an organic compound with a unique structure that includes a sulfanone group bonded to a dimethyl and a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone typically involves the reaction of 2-methylphenylamine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino-sulfanone structure. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imino-sulfanone derivatives.
Aplicaciones Científicas De Investigación
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in medicinal chemistry for their broad range of biological activities.
Benzimidazoles: Known for their therapeutic potential in treating various diseases.
Uniqueness
What sets this compound apart is its unique imino-sulfanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
dimethyl-(2-methylphenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NOS/c1-8-6-4-5-7-9(8)10-12(2,3)11/h4-7H,1-3H3 |
Clave InChI |
ZZLOCALJFYRFRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=S(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


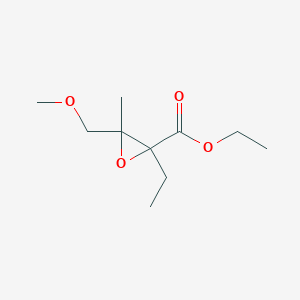
![O-[(4-methylcyclohexyl)methyl]hydroxylamine](/img/structure/B13648318.png)
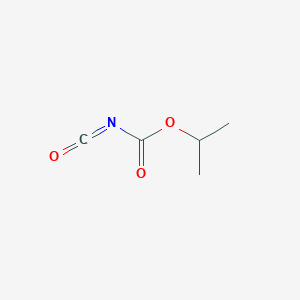
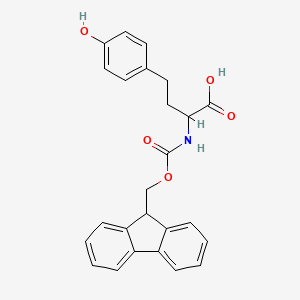
![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
